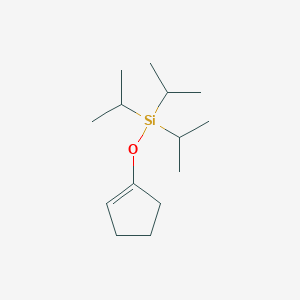
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, also known as tris(1-cyclopenten-1-yloxy)methylsilane, is a chemical compound with the molecular formula C16H24O3Si. It is characterized by the presence of three cyclopenten-1-yloxy groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, typically involves the reaction of cyclopentene with a suitable silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The cyclopenten-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of silane derivatives with different functional groups .
Scientific Research Applications
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopenten-1-yloxy groups can interact with specific sites on the target molecules, leading to changes in their activity or function. The silicon atom in the compound may also play a role in stabilizing the interactions and enhancing the overall efficacy of the compound .
Comparison with Similar Compounds
Similar Compounds
Silane, tris(1-cyclopenten-1-yloxy)methyl-: Similar structure but different substituents.
Silane, tris(1-cyclopenten-1-yloxy)ethyl-: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, is unique due to the presence of isopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
80522-45-8 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
cyclopenten-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H28OSi/c1-11(2)16(12(3)4,13(5)6)15-14-9-7-8-10-14/h9,11-13H,7-8,10H2,1-6H3 |
InChI Key |
NXIDFICJABGPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















